2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol
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Overview
Description
2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol is an organic compound with the molecular formula C9H16O4. It is a member of the glycol ether family, characterized by the presence of both an alkyne group and ether linkages. This compound is often used in various chemical syntheses and industrial applications due to its unique reactivity and solubility properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol typically involves the reaction of but-3-yn-1-ol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of but-3-yn-1-ol attacks the ethylene oxide, forming the desired product.
Reaction Conditions:
Temperature: 50-70°C
Catalyst: Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous feeding: of but-3-yn-1-ol and ethylene oxide into the reactor.
Maintaining optimal reaction conditions: (temperature, pressure, and catalyst concentration).
Separation and purification: of the product using distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of but-3-ene-1-ol or butane-1-ol.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a linker in bioconjugation techniques.
Medicine: Investigated for its potential in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in polymer synthesis.
Mechanism of Action
The mechanism by which 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol exerts its effects is largely dependent on its functional groups. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The ether linkages provide flexibility and solubility, making it an excellent candidate for various chemical transformations.
Molecular Targets and Pathways:
Click Chemistry: The alkyne group reacts with azides to form triazoles, a reaction widely used in bioconjugation and material science.
Solubility Enhancement: The ether groups enhance the solubility of hydrophobic compounds, facilitating their use in aqueous environments.
Comparison with Similar Compounds
2-(2-(But-3-yn-1-yloxy)ethoxy)ethanol can be compared with other glycol ethers and alkyne-containing compounds:
Triethylene Glycol Mono (2-propynyl) Ether: Similar structure but with different chain lengths, affecting solubility and reactivity.
Propargyl Alcohol: Contains an alkyne group but lacks the ether linkages, making it less flexible and soluble.
Polyethylene Glycol (PEG) Derivatives: These compounds have varying chain lengths and functional groups, offering a range of solubility and reactivity profiles.
Uniqueness: The combination of an alkyne group and ether linkages in this compound provides a unique balance of reactivity and solubility, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-(2-but-3-ynoxyethoxy)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-5-10-7-8-11-6-4-9/h1,9H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJVWUSXDJDZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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